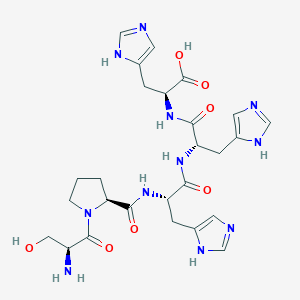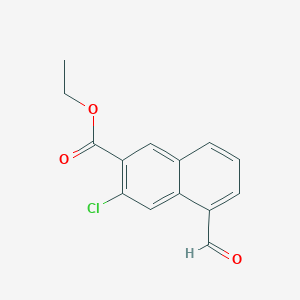![molecular formula C16H21ClN2O B14192670 [1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol CAS No. 832155-02-9](/img/structure/B14192670.png)
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol: is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, and a dimethylphenyl group attached to an imidazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dimethylbenzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through a halogenation reaction using chlorine gas or a chlorinating agent like thionyl chloride.
Butylation: The butyl group can be added via a nucleophilic substitution reaction using butyl bromide or butyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro substituent to a hydrogen atom, resulting in the formation of the corresponding dechlorinated product.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming various derivatives.
Addition: The imidazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Addition: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted derivatives.
Addition: Formation of substituted imidazole derivatives.
科学研究应用
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of [1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
相似化合物的比较
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol: can be compared with other imidazole derivatives:
- Uniqueness : The presence of the hydroxyl group in This compound imparts unique chemical reactivity and potential biological activity compared to its analogs.
Similar Compounds:
属性
CAS 编号 |
832155-02-9 |
|---|---|
分子式 |
C16H21ClN2O |
分子量 |
292.80 g/mol |
IUPAC 名称 |
[3-butyl-5-chloro-2-(2,6-dimethylphenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C16H21ClN2O/c1-4-5-9-19-13(10-20)15(17)18-16(19)14-11(2)7-6-8-12(14)3/h6-8,20H,4-5,9-10H2,1-3H3 |
InChI 键 |
PKSXVOJZIWQWSG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=C(N=C1C2=C(C=CC=C2C)C)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)

![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)

![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)

![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)

